molecular formula C16H15N3O B13953089 2,3,5,6-Tetrahydro-5-(4-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol CAS No. 60099-37-8

2,3,5,6-Tetrahydro-5-(4-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol

Cat. No.: B13953089
CAS No.: 60099-37-8
M. Wt: 265.31 g/mol
InChI Key: GMTAFOIKCLRTDD-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrahydro-5-(4-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol is a complex organic compound that belongs to the class of imidazo[2,1-a]isoquinolines. This compound is characterized by its fused bicyclic structure, which includes both imidazole and isoquinoline moieties. It has garnered significant interest in the fields of medicinal chemistry and drug discovery due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrahydro-5-(4-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrahydro-5-(4-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

2,3,5,6-Tetrahydro-5-(4-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrahydro-5-(4-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.

    Imidazo[4,5-b]pyridine: Used in the development of pharmaceuticals and agrochemicals.

    Imidazo[1,2-b]pyridazine: Exhibits potent anti-inflammatory and analgesic activities.

Uniqueness

2,3,5,6-Tetrahydro-5-(4-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol is unique due to its specific fused bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

60099-37-8

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

5-pyridin-4-yl-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol

InChI

InChI=1S/C16H15N3O/c20-16(13-5-7-17-8-6-13)11-12-3-1-2-4-14(12)15-18-9-10-19(15)16/h1-8,20H,9-11H2

InChI Key

GMTAFOIKCLRTDD-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC=NC=C4)O

Origin of Product

United States

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